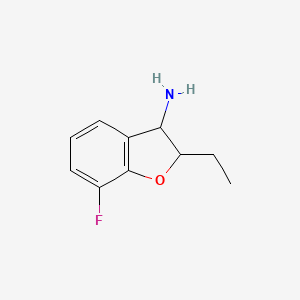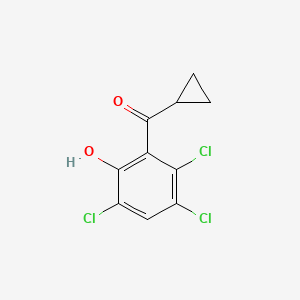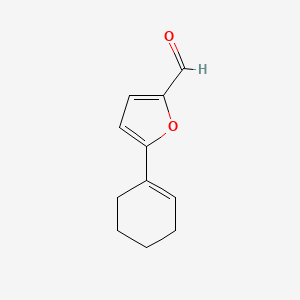![molecular formula C12H18BrNO B13307851 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13307851.png)
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromophenyl group attached to an ethylamino chain, which is further connected to a butanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol typically involves the reaction of 4-bromophenyl ethylamine with butan-2-ol. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-one, while substitution of the bromine atom can produce 4-{[1-(4-Hydroxyphenyl)ethyl]amino}butan-2-ol.
Aplicaciones Científicas De Investigación
4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can facilitate binding to these targets, while the ethylamino and butanol moieties can modulate the compound’s activity. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-{[1-(4-Hydroxyphenyl)ethyl]amino}butan-2-ol: Similar structure but with a hydroxyl group instead of a bromine atom.
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol: Similar structure but with a methyl group instead of a bromine atom.
4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H18BrNO |
|---|---|
Peso molecular |
272.18 g/mol |
Nombre IUPAC |
4-[1-(4-bromophenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9(15)7-8-14-10(2)11-3-5-12(13)6-4-11/h3-6,9-10,14-15H,7-8H2,1-2H3 |
Clave InChI |
RRNSOGRXDVQUSY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC(C)C1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


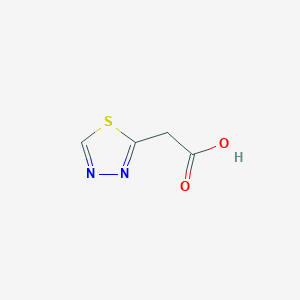
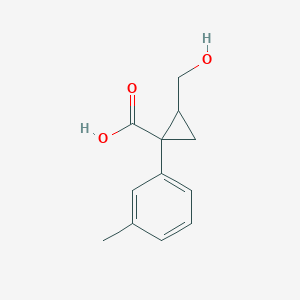
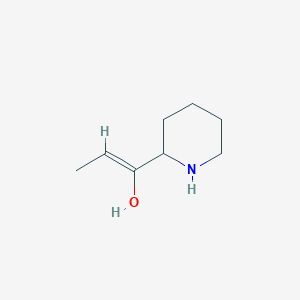
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)

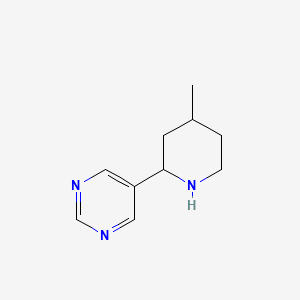
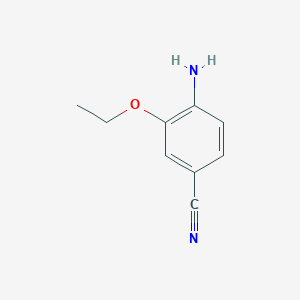
![3-[1-(Ethylamino)ethyl]phenol](/img/structure/B13307825.png)
